2,4,6-Tris(3-bromopropyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H21Br3N3. It is a derivative of 1,3,5-triazine, where three bromopropyl groups are attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific examples are limited.
Cross-coupling reactions: The bromine atoms can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-coupling reactions: Palladium catalysts such as Pd(PPh3)4 are used, along with bases like potassium carbonate or cesium carbonate, in solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the triazine ring.
Cross-coupling reactions: Products include various biaryl or alkyl-aryl compounds depending on the coupling partner used.
Scientific Research Applications
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials science: It is used in the preparation of polymers and dendrimers with specific properties.
Biological studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3-bromopropyl)-1,3,5-triazine largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromines were attached. This results in the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(2-bromoethyl)-1,3,5-triazine
- 2,4,6-Tris(4-bromobutyl)-1,3,5-triazine
- 2,4,6-Tris(3-chloropropyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is unique due to the specific length and positioning of the bromopropyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and materials science .
Biological Activity
2,4,6-Tris(3-bromopropyl)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its triazine ring substituted with three bromopropyl groups. The presence of bromine atoms enhances its reactivity and potential biological interactions.
Metabolism and Biotransformation
Recent studies have highlighted the metabolism of related compounds such as 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), which serves as a precursor to this compound. In vitro assays using human and rat liver microsomes indicated that TTBP-TAZ undergoes rapid metabolism with half-lives of 1.1 hours in humans and 2.2 hours in rats. The primary metabolite identified was 2,4,6-TBP, accounting for 87% of all metabolites formed . This metabolic profile suggests that similar pathways may be expected for this compound.
Pharmacological Activity
The biological activities associated with triazine derivatives are diverse and include:
- Antimicrobial Activity : Various studies have reported that triazine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a series of synthesized 2,4,6-trisubstituted triazines demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against selected pathogens .
- Anticancer Properties : Triazines have been explored for their anticancer potential. Some derivatives have shown activity against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), indicating their capability to inhibit cell viability at micromolar concentrations .
- Anti-inflammatory Effects : Certain triazine derivatives have been noted for their anti-inflammatory activities. This property is crucial for developing therapeutic agents targeting inflammatory diseases.
Case Studies and Research Findings
Several studies provide insights into the biological activity of triazine derivatives:
- Antimicrobial Evaluation : A study synthesized a series of triazines which were evaluated for antimicrobial activity. Out of the compounds tested, several exhibited promising results against pathogenic bacteria and fungi .
- In Vivo Studies : In vivo experiments involving the administration of TTBP-TAZ in rats revealed significant activation of the aryl hydrocarbon receptor (AhR) and promoted fatty degeneration in liver tissues . These findings suggest potential toxicological implications that warrant further investigation.
- Molecular Docking Studies : Molecular docking analyses have been employed to understand the interaction mechanisms of triazines with biological targets. For example, docking studies indicated that certain triazine derivatives could form hydrogen bonds with target proteins involved in viral infections .
Summary Table of Biological Activities
Properties
CAS No. |
600168-39-6 |
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Molecular Formula |
C12H18Br3N3 |
Molecular Weight |
444.00 g/mol |
IUPAC Name |
2,4,6-tris(3-bromopropyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18Br3N3/c13-7-1-4-10-16-11(5-2-8-14)18-12(17-10)6-3-9-15/h1-9H2 |
InChI Key |
LBEXZWSMMSDPJY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=NC(=NC(=N1)CCCBr)CCCBr)CBr |
Origin of Product |
United States |
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